

"molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid"

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Compound of Interest

Compound Name:	2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
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An In-depth Technical Guide to the Molecular Structure of **2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid**

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of the molecular structure of **2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid**. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of the synthesis, characterization, and structural properties of this compound. We will proceed from its logical synthesis to its rigorous structural elucidation using modern spectroscopic techniques, explaining not only the methodologies but the scientific rationale that underpins them.

Introduction and Chemical Identity

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid class of compounds. Structurally, it is a derivative of propanoic acid featuring a substituted phenoxy group at the alpha-carbon. This class of molecules is well-known for its biological activity, frequently utilized in agriculture as selective herbicides.^{[1][2]} The specific substitutions on the phenyl ring—a chlorine atom and two methyl groups—as well as the chiral center at the propanoic acid's alpha-carbon, are critical determinants of its physicochemical properties and biological function.

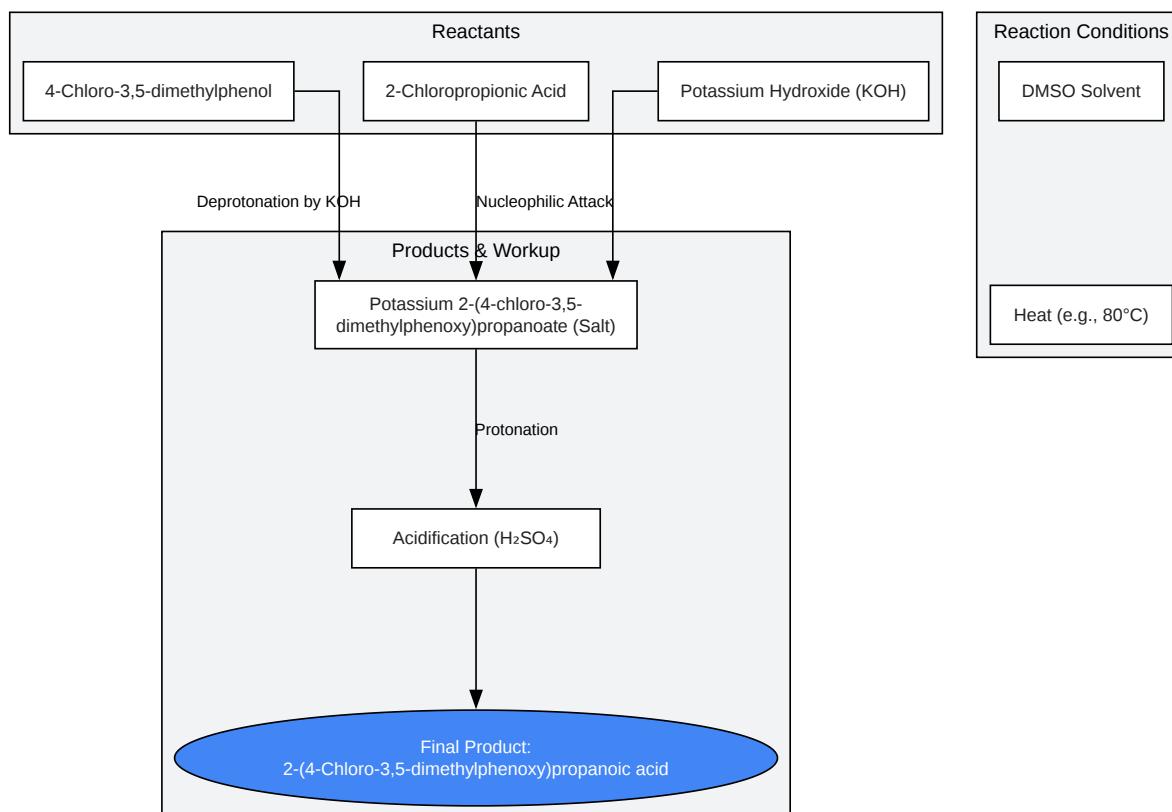
The molecule possesses a single chiral center, meaning it exists as a pair of enantiomers (R and S forms). This is a crucial feature, as in many phenoxy herbicides, only one enantiomer, typically the R-isomer, exhibits significant biological activity.[\[1\]](#)[\[3\]](#)

Property	Value
IUPAC Name	2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
Molecular Formula	C ₁₁ H ₁₃ ClO ₃
Molecular Weight	228.67 g/mol
CAS Number	14234-20-9 [4]
Canonical SMILES	CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)O
Predicted Water Solubility	360.84 mg/L [5]
Predicted Melting Point	113.75 °C [5]

Synthesis Pathway: A Mechanistic Approach

The most logical and industrially relevant synthesis of **2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid** is a variation of the Williamson ether synthesis. This method involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion. The causality behind this choice lies in its efficiency and the ready availability of the starting materials.

The reaction proceeds by deprotonating the starting phenol, 4-chloro-3,5-dimethylphenol, with a strong base (e.g., potassium hydroxide) to form the highly nucleophilic phenoxide. This phenoxide then attacks the electrophilic alpha-carbon of a 2-halopropanoic acid derivative (e.g., 2-chloropropionic acid), displacing the halide and forming the ether linkage. Using a polar aprotic solvent like dimethyl sulfoxide (DMSO) is advantageous as it solvates the cation (K⁺) while leaving the phenoxide anion highly reactive, thus accelerating the reaction.[\[6\]](#)

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Caption: Williamson ether synthesis workflow for the target molecule.

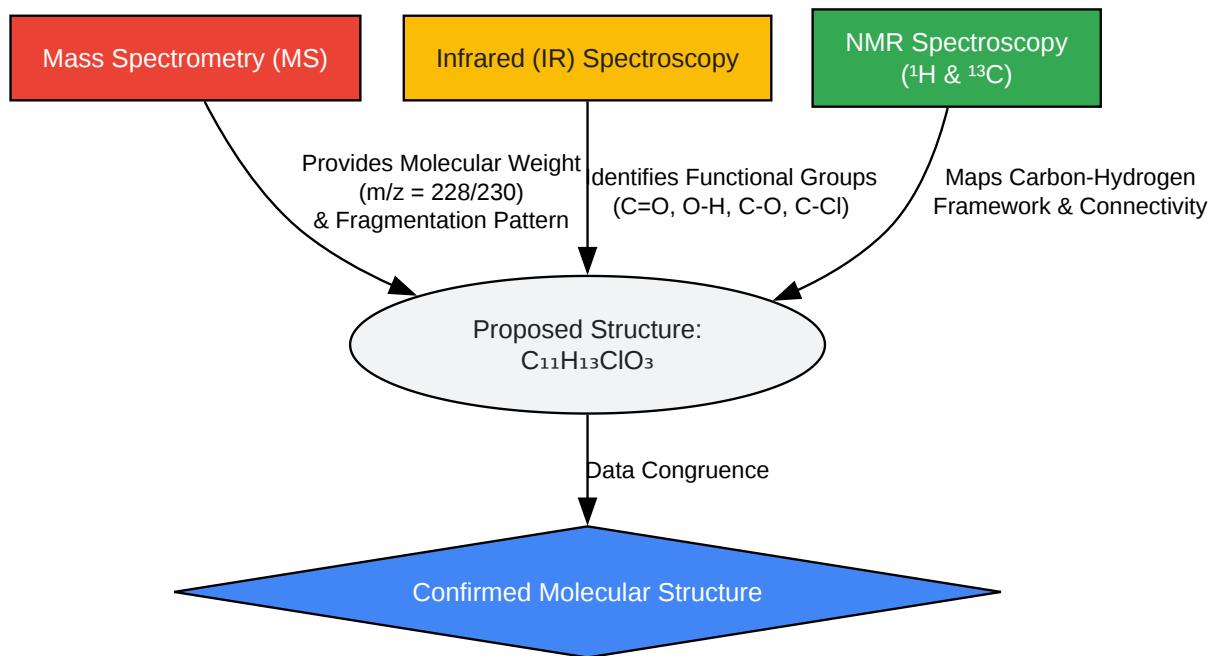
Experimental Protocol: Synthesis

- Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3,5-dimethylphenol (1 molar equivalent) and dimethyl sulfoxide (DMSO).

- Base Addition: Slowly add potassium hydroxide (2 molar equivalents) to the solution while stirring.
- Reactant Addition: Add 2-chloropropionic acid (1 molar equivalent) to the mixture.
- Reaction: Heat the mixture to 80°C and maintain for 8-12 hours, monitoring progress with thin-layer chromatography (TLC).^[6]
- Workup: After cooling to room temperature, slowly neutralize the reaction mixture with sulfuric acid to a pH below 2. This protonates the carboxylate salt, causing the product to precipitate.
- Isolation: Filter the solid precipitate, wash with cold water to remove inorganic salts, and dry under a vacuum.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane or an aqueous ethanol mixture) to yield the purified **2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid**.

Comprehensive Structural Elucidation

Confirming the molecular structure is a multi-faceted process where each analytical technique provides a piece of a puzzle. The trustworthiness of the final structure is established by the congruence of data from all methods.



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Caption: Integrated logic for spectroscopic structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition. The choice of ionization technique is critical; Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule.^[7]

Protocol: LC-MS Analysis

- Sample Prep: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
- Chromatography: Inject the sample into a Liquid Chromatography (LC) system with a C18 reverse-phase column. Use a gradient elution with water and acetonitrile (both with 0.1% formic acid) to ensure good peak shape.^[8]
- MS Detection: Analyze the eluent using an ESI-MS detector in negative ion mode. The carboxylic acid readily deprotonates to form the $[M-H]^-$ ion.

- Data Analysis: Look for the molecular ion peak. Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75\%$, $^{37}\text{Cl} \approx 25\%$), a characteristic isotopic pattern with peaks at m/z 227 and 229 in an approximate 3:1 ratio is expected for the $[\text{M}-\text{H}]^-$ ion.

Expected Fragmentation Pattern: The primary molecular ion confirms the overall formula. Tandem MS (MS/MS) would reveal key structural fragments:

- Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
- Loss of $\text{C}_3\text{H}_5\text{O}_2$ (propanoic acid moiety, 89 Da): Cleavage of the ether bond.
- Cleavage of the propanoic acid side chain: Resulting in the phenoxide ion at m/z 155/157.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive method to identify the key functional groups present in the molecule. The vibrations of these groups absorb IR radiation at characteristic frequencies.^[9]

Protocol: FTIR Analysis (ATR)

- Sample Prep: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3300–2500 (broad)	O–H stretch	Carboxylic Acid	The broadness is due to extensive hydrogen bonding between molecules.[9][10]
2980–2850	C–H stretch	Methyl/Methine	Aliphatic C–H bonds from the propanoic acid and aryl methyl groups.
1725–1700	C=O stretch	Carboxylic Acid	A strong, sharp peak characteristic of the carbonyl group.[9]
~1600, ~1475	C=C stretch	Aromatic Ring	Vibrations of the benzene ring.
~1250	C–O stretch	Aryl Ether	Asymmetric stretching of the Ar–O–C bond.
~800	C–Cl stretch	Aryl Halide	Characteristic absorption for a C–Cl bond.

The presence of both a very broad O–H stretch and a sharp C=O stretch around 1710 cm⁻¹ is definitive proof of a carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. It provides information on the chemical environment, connectivity, and the number of different types of protons and carbons.

Protocol: NMR Analysis

- **Sample Prep:** Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm).

- ^1H NMR Acquisition: Acquire a proton NMR spectrum.
- ^{13}C NMR Acquisition: Acquire a carbon-13 NMR spectrum (often proton-decoupled).
- Data Analysis: Integrate the proton signals and analyze the chemical shifts (δ) and spin-spin splitting patterns.

Predicted ^1H NMR Spectrum (in CDCl_3):

- ~11-13 ppm (singlet, 1H): The acidic proton of the carboxylic acid ($-\text{COOH}$). This peak is often broad and its chemical shift is highly dependent on concentration and solvent.
- ~6.8 ppm (singlet, 2H): The two equivalent aromatic protons ($\text{H}-\text{Ar}$). They appear as a singlet because they have no adjacent, non-equivalent proton neighbors.
- ~4.8 ppm (quartet, 1H): The methine proton ($-\text{O}-\text{CH}-$). It is split into a quartet by the three adjacent protons of the methyl group ($n+1=4$).
- ~2.3 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the aromatic ring ($\text{Ar}-\text{CH}_3$).
- ~1.7 ppm (doublet, 3H): The three protons of the methyl group on the propanoic acid chain ($-\text{CH}-\text{CH}_3$). They are split into a doublet by the adjacent methine proton ($n+1=2$).

Predicted ^{13}C NMR Spectrum (Proton-Decoupled): The molecule is expected to show 8 distinct carbon signals due to molecular symmetry (the two aromatic methyl groups are equivalent, as are the two aromatic carbons they are attached to, and the two aromatic carbons adjacent to the chloro-substituted carbon).

- ~175 ppm: Carboxylic acid carbonyl carbon ($\text{C}=\text{O}$).
- ~155 ppm: Aromatic carbon bearing the ether oxygen ($\text{Ar}-\text{C}-\text{O}$).
- ~130-140 ppm: Aromatic carbons bearing the methyl groups and the chlorine atom.
- ~125 ppm: Aromatic carbons bearing hydrogen atoms.

- ~75 ppm: Methine carbon of the propanoic acid chain (–O–CH–).
- ~20 ppm: Aromatic methyl carbons (Ar–CH₃).
- ~18 ppm: Propanoic acid methyl carbon (–CH–CH₃).

Conclusion

The molecular structure of **2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid** is unequivocally established through a synergistic application of synthesis and spectroscopic analysis. The Williamson ether synthesis provides a reliable route to the molecule. Mass spectrometry confirms its molecular weight and isotopic signature, while IR spectroscopy verifies the presence of essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the connectivity and substitution pattern. The congruence of these independent analytical techniques provides a high degree of confidence in the assigned structure, a critical foundation for any further research or application.

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